molecular formula C14H21NO4 B7625865 N-propan-2-yl-2-(3,4,5-trimethoxyphenyl)acetamide

N-propan-2-yl-2-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B7625865
M. Wt: 267.32 g/mol
InChI Key: LBWKDYLFBURGFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-propan-2-yl-2-(3,4,5-trimethoxyphenyl)acetamide is a chemical compound with the molecular formula C14H22N2O4. It is known for its unique structural features, which include a propan-2-yl group and a trimethoxyphenyl group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propan-2-yl-2-(3,4,5-trimethoxyphenyl)acetamide typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with isopropylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired acetamide compound. Commonly used catalysts for this reaction include palladium on carbon (Pd/C) and hydrogen gas (H2) under mild conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

N-propan-2-yl-2-(3,4,5-trimethoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-propan-2-yl-2-(3,4,5-trimethoxyphenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-propan-2-yl-2-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it may interact with microbial cell membranes, leading to antimicrobial effects .

Comparison with Similar Compounds

N-propan-2-yl-2-(3,4,5-trimethoxyphenyl)acetamide can be compared with other similar compounds, such as:

    N-propan-2-yl-2-(3,4-dimethoxyphenyl)acetamide: Lacks one methoxy group, resulting in different chemical and biological properties.

    N-propan-2-yl-2-(3,4,5-trimethoxyphenyl)ethanamide: Has an ethanamide backbone instead of acetamide, leading to variations in reactivity and applications.

    N-propan-2-yl-2-(3,4,5-trimethoxyphenyl)propionamide:

Properties

IUPAC Name

N-propan-2-yl-2-(3,4,5-trimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-9(2)15-13(16)8-10-6-11(17-3)14(19-5)12(7-10)18-4/h6-7,9H,8H2,1-5H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWKDYLFBURGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CC1=CC(=C(C(=C1)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.